molecular formula C7H5ClN2S B1363383 4-Chloro-2-methylthieno[2,3-d]pyrimidine CAS No. 56843-79-9

4-Chloro-2-methylthieno[2,3-d]pyrimidine

Cat. No. B1363383
CAS RN: 56843-79-9
M. Wt: 184.65 g/mol
InChI Key: VYUDXHRVZLZWMP-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthieno[2,3-d]pyrimidine is a chemical compound with the empirical formula C7H5ClN2S . It is a solid substance and its molecular weight is 184.65 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylthieno[2,3-d]pyrimidine can be represented by the SMILES string Cc1nc(Cl)c2sccc2n1 . The InChI representation is 1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-2-methylthieno[2,3-d]pyrimidine is a solid substance . Its molecular weight is 184.65 g/mol . It has a topological polar surface area of 54 Ų . The exact mass and monoisotopic mass are 183.9861970 g/mol .

Scientific Research Applications

Medicinal Chemistry Kinase Inhibitors

One potential application of 4-Chloro-2-methylthieno[2,3-d]pyrimidine in medicinal chemistry is as a scaffold for developing potent kinase inhibitors. These inhibitors can be promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .

Proteomics Research

This compound may also be used as a biochemical in proteomics research, which involves the study of proteomes and their functions. Proteomics is crucial for understanding disease mechanisms and discovering new drug targets .

Safety and Hazards

4-Chloro-2-methylthieno[2,3-d]pyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It has hazard statements H301 - H319 . Precautionary statements include P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

4-chloro-2-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUDXHRVZLZWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355927
Record name 4-chloro-2-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylthieno[2,3-d]pyrimidine

CAS RN

56843-79-9
Record name 4-chloro-2-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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